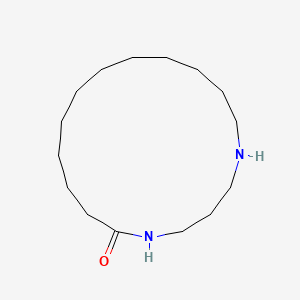
1,5-Diazacycloheptadecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diazacycloheptadecan-6-one is a cyclic organic compound with a unique structure that includes two nitrogen atoms within a 17-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazacycloheptadecan-6-one typically involves the cyclization of linear precursors containing nitrogen atoms. One common method includes the reaction of diamines with diesters under controlled conditions to form the desired cyclic structure. The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diazacycloheptadecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the ring structure.
Aplicaciones Científicas De Investigación
1,5-Diazacycloheptadecan-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diazacycloheptadecan-6-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler cyclic compound with a six-membered ring.
Cyclooctane: An eight-membered ring compound with similar cyclic properties.
Cyclododecane: A twelve-membered ring compound with extended cyclic structure.
Uniqueness
1,5-Diazacycloheptadecan-6-one is unique due to its 17-membered ring structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity compared to other cyclic compounds.
Propiedades
Número CAS |
64414-58-0 |
|---|---|
Fórmula molecular |
C15H30N2O |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
1,5-diazacycloheptadecan-6-one |
InChI |
InChI=1S/C15H30N2O/c18-15-11-8-6-4-2-1-3-5-7-9-12-16-13-10-14-17-15/h16H,1-14H2,(H,17,18) |
Clave InChI |
OGGGDMNCAOJDSR-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)NCCCNCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


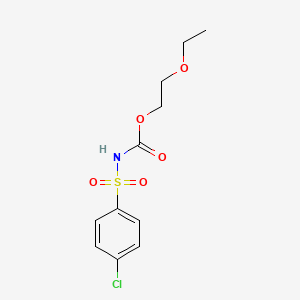
![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
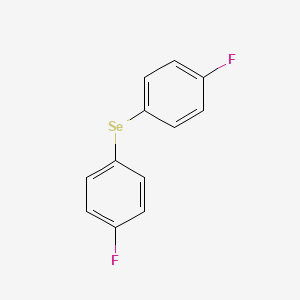
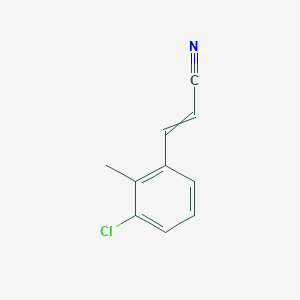
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
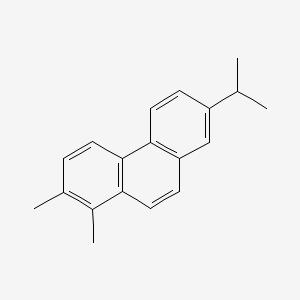
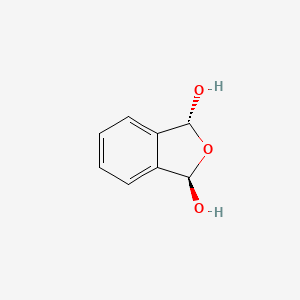
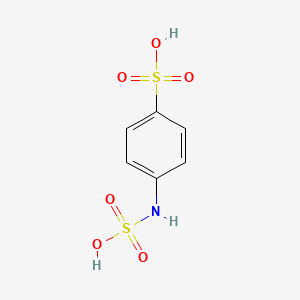
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
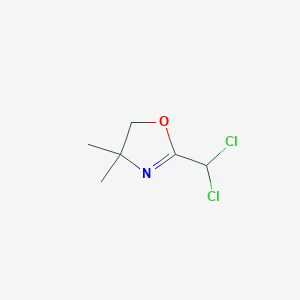
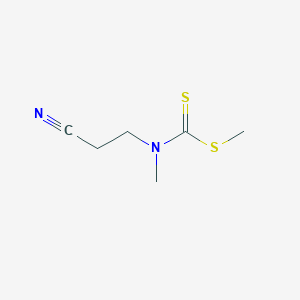
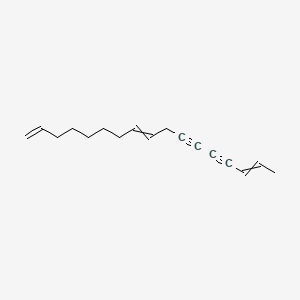
![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
